Cas no 5736-49-2 (1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene])

1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene] structure
5736-49-2 structure
Product Name:1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene]
Numero CAS:5736-49-2
MF:C13HBrF10
MW:427.035077810287
CID:946888
PubChem ID:21961
Update Time:2025-04-19

1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene] Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene]
    • 1,1'-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene]
    • 1,1'-(Bromomethylene)bis(2,3,4,5,6-pentafluorobenzene)
    • Bis(pentafluorophenyl)bromomethane
    • Bis(pentafluorophenyl)methyl bromide
    • Bis-(pentafluorphenyl)-brommethan
    • BRN 2067250
    • Brom-bis-(2,3,4,5,6-pentafluorphenyl)methan
    • Decafluorbenzhydrylbromid
    • Decafluor-benzhydrylbromid
    • decafluorobenzhydryl bromide
    • EINECS 227-246-3
    • METHANE, BIS(PENTAFLUOROPHENYL)BROMO-
    • NSC96915
    • Benzene, 1,1'-(bromomethylene)bis[2,3,4,5,6-pentafluoro-
    • Benzene,1'-(bromomethylene)bis[2,3,4,5,6-pentafluoro-
    • Methane, bromobis(pentafluorophenyl)-
    • NSC 96915
    • NSC-96915
    • Benzene, 1,1'-(bromomethylene)bis(2,3,4,5,6-pentafluoro-
    • 1-[Bromo(2,3,4,5,6-pentafluorophenyl)methyl]-2,3,4,5,6-pentafluorobenzene
    • di-(pentafluorophenyl)methyl bromide
    • 1-[bromo-(2,3,4,5,6-pentafluorophenyl)methyl]-2,3,4,5,6-pentafluorobenzene
    • NS00048030
    • AKOS024429336
    • 1-[Bromo-(2,3,4,5,6-pentafluorophenyl)methyl]-2,3,4,5,6-pentafluoro-benzene
    • WLN: FR BF CF DF EF FYER BF CF DF EF FF
    • SCHEMBL2977336
    • Benzene, 1,1'-(bromomethylene)bis(2,3,4,5,6-pentafluoro- (9CI)
    • 1-[Bromo(2,3,4,5,6-pentafluorophenyl)methyl]-2,3,4,5,6-pentafluorobenzene #
    • DTXSID90205961
    • 5736-49-2
    • Inchi: 1S/C13HBrF10/c14-3(1-4(15)8(19)12(23)9(20)5(1)16)2-6(17)10(21)13(24)11(22)7(2)18/h3H
    • Chiave InChI: YNRCTGFUNFLXMR-UHFFFAOYSA-N
    • Sorrisi: BrC(C1C(=C(C(=C(C=1F)F)F)F)F)C1C(=C(C(=C(C=1F)F)F)F)F

Proprietà calcolate

  • Massa esatta: 425.91013
  • Massa monoisotopica: 425.91019g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 371
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.2
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • PSA: 0
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.